molecular formula C19H17N5O2 B2947006 3-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-86-7

3-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2947006
CAS No.: 2034478-86-7
M. Wt: 347.378
InChI Key: QYRQXJIBANLCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(1H-Indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group and a piperidin-3-yloxy moiety linked to an indole-6-carbonyl group. This structure combines pharmacologically relevant motifs:

  • Pyrazine: A nitrogen-rich aromatic ring often associated with bioactivity in kinase inhibitors and antimicrobial agents.
  • Indole: A bicyclic structure prevalent in natural products and drug candidates, particularly in oncology and CNS therapeutics.
  • Piperidine: A flexible six-membered ring that enhances solubility and modulates receptor binding.

The compound’s synthesis likely involves multi-step reactions, such as Minisci radical alkylation (for pyrazine functionalization) and Claisen-Schmidt condensations (for chalcone-like intermediates), as inferred from analogous pyrazine-2-carbonitrile derivatives .

Properties

IUPAC Name

3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-11-17-18(23-8-7-22-17)26-15-2-1-9-24(12-15)19(25)14-4-3-13-5-6-21-16(13)10-14/h3-8,10,15,21H,1-2,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRQXJIBANLCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several patented compounds share structural similarities, particularly in their pyrazine/piperidine/indole frameworks:

Compound Name Core Structure Key Substituents Potential Applications Source
5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile Pyrazine + imidazo-pyrrolo-pyrazine Methylpiperidine, imidazo-pyrrolo-pyrazine Oncology (kinase inhibition) Patent
5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile Pyrazine + cyclopentyl linker Cyclopentyl-methylamino, imidazo-pyrrolo-pyrazine Inflammation, autoimmune disorders Patent
6-(4-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile Pyrazine + quinoline-piperidine Quinoline, pyrazole, methylpiperidine Anticancer agents Catalog

Key Observations :

  • Unlike the quinoline-linked analogue , the indole moiety may enhance interactions with hydrophobic binding pockets in biological targets.

Functional Analogues from Research Literature

Pyrazine-2-carbonitrile Derivatives

describes pyrazine-2-carbonitrile derivatives synthesized via Minisci alkylation and Claisen-Schmidt condensation. For example:

  • 5-Isopropylpyrazine-2-carbonitrile (2) : Yielded via radical alkylation, with a log P of ~2.8, indicating moderate lipophilicity .
  • Chalcone derivatives (4a–4j) : Exhibited low yields (18–43%) due to challenges in chromatographic separation of lipophilic products (log P up to 3.48) .

Comparison with Target Compound :

  • The target compound’s indole-carbonyl-piperidine substituent may increase lipophilicity (estimated log P > 3.5), complicating purification. However, the ether linkage (piperidin-3-yloxy) could improve metabolic stability compared to ester or amide bonds in chalcones.
Indole-Piperidine Hybrids

highlights 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, a kinase inhibitor with:

  • Strong docking scores against cancer-related kinases (e.g., COT kinase).
  • Favorable ADMET properties, including blood-brain barrier permeability .

Comparison with Target Compound :

  • The target compound’s pyrazine-carbonitrile group replaces the indazole ring, which may alter binding affinity. Pyrazine’s electron-deficient nature could enhance π-π stacking with kinase active sites.

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility : High lipophilicity may limit aqueous solubility, necessitating prodrug strategies.
  • Metabolic Stability : The ether linkage (vs. ester/amide in chalcones) may reduce susceptibility to esterase-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.